molecular formula C25H20N2O3S2 B11413667 TSHR antagonist S37

TSHR antagonist S37

Cat. No.: B11413667
M. Wt: 460.6 g/mol
InChI Key: YGFJFPYQZCZNIH-UHFFFAOYSA-N
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Description

Overview of TSHR's Role in Endocrine System Homeostasis and Pathophysiology

The Thyroid Stimulating Hormone Receptor (TSHR) is a pivotal component of the endocrine system, primarily located on the surface of thyroid follicular cells. nih.govwikipedia.org As a G protein-coupled receptor, its activation by thyroid-stimulating hormone (TSH) initiates a signaling cascade that governs thyroid hormone synthesis and release, as well as thyroid cell growth. nih.govwikipedia.org This intricate mechanism is fundamental to maintaining metabolic homeostasis throughout the body.

Dysregulation of TSHR signaling is a hallmark of several thyroid diseases. nih.govresearchgate.net In Graves' disease, for instance, the immune system erroneously produces autoantibodies that stimulate the TSHR, leading to hyperthyroidism. jst.go.jpfrontiersin.org Conversely, blocking antibodies can lead to hypothyroidism. jst.go.jp The TSHR is also implicated in the development of Graves' orbitopathy (GO), an autoimmune condition affecting the tissues behind the eyes. nih.govbioworld.com Furthermore, mutations in the TSHR gene can result in various thyroid dysfunctions. nih.govresearchgate.net The receptor's expression has also been identified in extrathyroidal tissues, including adipose tissue, fibroblasts, and the hypothalamus, suggesting a broader role in physiological and pathological processes. wikipedia.orgfrontiersin.org

Conceptual Framework of Small Molecule Antagonists as TSHR Modulators

Small molecule antagonists have emerged as a promising class of TSHR modulators in research, offering a more targeted approach compared to traditional therapies. frontiersin.orgpatsnap.com These compounds are designed to specifically bind to and inhibit the TSHR, thereby blocking the downstream signaling pathways activated by TSH or stimulating autoantibodies. frontiersin.orgpatsnap.com The primary application of TSHR antagonists in a research context is to investigate the consequences of receptor inhibition in various experimental models.

Small molecule antagonists can be categorized based on their mechanism of action. Competitive antagonists bind to the same site as the natural ligand (TSH), directly preventing its binding. Allosteric antagonists, on the other hand, bind to a different site on the receptor, inducing a conformational change that reduces the receptor's activity. researchgate.net This allosteric modulation can offer greater specificity and is a key area of investigation in the development of new research tools. researchgate.netresearchgate.net The ability to selectively block TSHR signaling with these small molecules allows researchers to probe the receptor's function in both healthy and diseased states with high precision.

Historical Context of TSHR Antagonist Discovery and Development in Preclinical Research

The quest for effective TSHR antagonists has been a long-standing endeavor in endocrine research. Early efforts focused on the development of monoclonal antibodies that could block the receptor. jst.go.jp While these provided valuable insights, their large size and potential for immunogenicity limited their application as research tools and therapeutic agents.

The advent of high-throughput screening technologies revolutionized the search for TSHR modulators, enabling the rapid testing of large chemical libraries for their ability to inhibit TSHR activity. frontiersin.org This led to the identification of the first small molecule TSHR antagonists. nih.gov These initial "hit" compounds, while often possessing modest potency, served as crucial starting points for medicinal chemistry efforts to develop more potent and selective antagonists. researchgate.net Over the years, iterative cycles of chemical modification and biological testing have yielded a series of increasingly sophisticated small molecule TSHR antagonists with improved pharmacological profiles. oup.com These compounds have been instrumental in preclinical studies to validate the TSHR as a therapeutic target for conditions like Graves' disease and to explore the nuances of its signaling pathways. endocrine-abstracts.orgcrinetics.com

Introduction to TSHR Antagonist S37 as a Novel Research Compound

A significant recent development in the field of TSHR antagonism is the discovery of the small molecule S37. nih.govgoogle.com Identified through high-throughput screening, S37 is a racemate that contains seven chiral centers. nih.gov Subsequent enantiomeric separation yielded S37a, the more potent enantiomer, and S37b, the less active form. nih.govmedchemexpress.com

S37a has been characterized as a highly selective and competitive antagonist of the TSHR. medchemexpress.comselleckchem.com Its unique, rigid, and bent molecular shape is thought to contribute to its high selectivity for the TSHR over other closely related glycoprotein (B1211001) hormone receptors, such as the follitropin and lutropin receptors. nih.gov In preclinical research, S37a has demonstrated the ability to inhibit TSHR activation induced not only by TSH but also by thyroid-stimulating autoantibodies, making it a valuable tool for studying the pathophysiology of Graves' disease and Graves' orbitopathy. nih.govmedchemexpress.com

Research Findings on this compound

The following tables summarize key in vitro and in vivo research findings for the TSHR antagonist S37a.

In Vitro Activity of S37a

ParameterCell LineSpeciesValueCitation
IC50 for TSHR InhibitionHEK293Human (hTSHR)~20 µM medchemexpress.com
IC50 for TSHR InhibitionHEK293Mouse (mTSHR)40 µM medchemexpress.com
Inhibits TSHR activation by TSH, monoclonal TSAb M22 (human), KSAb1 (murine), and the allosteric small-molecule agonist C2. nih.govmedchemexpress.com
Inhibits cyclic adenosine (B11128) monophosphate (cAMP) formation by oligoclonal TSAb from Graves' orbitopathy patients' sera. nih.govmedchemexpress.com
Does not affect the closely related follitropin and lutropin receptors. nih.gov

In Vivo Characteristics of S37a in Mice

ParameterFindingCitation
Oral Bioavailability53% medchemexpress.com
Half-life2.9 hours medchemexpress.com
ToxicityNo toxicity observed at 10 mg/kg (intragastric administration). medchemexpress.com

Properties

Molecular Formula

C25H20N2O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)

InChI Key

YGFJFPYQZCZNIH-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6

Origin of Product

United States

Discovery and Preclinical Characterization of Tshr Antagonist S37

High-Throughput Screening Methodologies for TSHR Inhibitor Identification

The identification of TSHR antagonists like S37 relies on sophisticated high-throughput screening (HTS) methodologies designed to efficiently assess large libraries of chemical compounds for their ability to inhibit TSHR signaling. These methods typically employ cell-based assay systems that mimic the physiological activation of TSHR.

Cell-Based Assay Systems (e.g., Chinese Hamster Ovary cells, HEK293 cells expressing TSHR)

Cell-based assays are fundamental to the discovery of TSHR modulators. Chinese Hamster Ovary (CHO) cells and human embryonic kidney 293 (HEK293) cells are commonly engineered to stably express the human TSHR. These cell lines serve as robust platforms for functional screening. In these systems, TSHR activation by either endogenous thyrotropin (TSH) or disease-associated autoantibodies (thyroid-stimulating antibodies, TSAbs) triggers downstream signaling cascades. The measurement of these signaling events, such as the production of cyclic adenosine (B11128) monophosphate (cAMP), allows for the quantification of TSHR activity. For instance, studies have utilized CHO cells stably expressing TSHR to identify TSHR inhibitors through screening of chemical libraries researchgate.netnih.govfrontiersin.org. Similarly, HEK293 cells engineered to express TSHR have been instrumental in characterizing the functional inhibitory effects of identified compounds, including S37, by measuring TSH-induced cAMP accumulation researchgate.netnih.govmdpi.com.

Luciferase-Tagged Reporter Gene Assays for TSH-Inhibition

Luciferase-tagged reporter gene assays are a cornerstone of HTS for G protein-coupled receptors (GPCRs) like TSHR. These assays leverage the principle that TSHR activation leads to the generation of intracellular second messengers, such as cAMP, which can then activate specific transcriptional elements. In a typical setup, cells expressing TSHR are co-transfected with a reporter construct containing a luciferase gene under the control of a cAMP-response element (CRE). Upon TSHR activation by TSH or TSAbs, the intracellular cAMP levels rise, leading to the activation of CRE-binding protein (CREB), which in turn drives the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, the intensity of which is directly proportional to the level of TSHR activation.

A prominent example of this methodology is the TSHR-Glo Assay, which utilizes CHO cells stably expressing human TSHR and a CRE-luciferase reporter construct nih.govresearchgate.net. This assay is highly sensitive to TSH and can also detect thyroid-stimulating antibodies characteristic of Graves' disease nih.gov. By screening large compound libraries in these reporter gene systems, researchers can identify molecules that inhibit the TSH-induced light output, thereby flagging potential TSHR antagonists frontiersin.orgresearchgate.net. Such assays allow for the rapid assessment of compound efficacy in blocking TSHR-mediated signaling pathways.

Stereoselective Synthesis and Enantiomeric Separation of S37 Isomers

The molecule S37, identified during the HTS process, possesses a complex chemical structure containing seven chiral centers. This complexity necessitates stereoselective synthesis and subsequent enantiomeric separation to isolate and characterize the individual stereoisomers responsible for the observed biological activity.

Identification and Functional Characterization of TSHR Antagonist S37a (Active Enantiomer)

The initial synthesis of S37 yielded a racemic mixture. To understand the specific contributions of its stereochemistry to TSHR antagonism, a stereoselective synthesis was developed, leading to the isolation of distinct isomers researchgate.netgoogle.com. Through enantiomeric separation techniques, the molecule was resolved into its individual enantiomers, S37a and S37b.

TSHR antagonist S37a has been identified as the primary active enantiomer. Functional characterization studies have demonstrated that S37a acts as a potent, micro-molar antagonist of TSH-induced cAMP accumulation in HEK293 cells expressing TSHR researchgate.netnih.gov. Specifically, S37a exhibits IC50 values of approximately 20 µM for human TSHR (hTSHR) and 40 µM for mouse TSHR (mTSHR) medchemexpress.com. Its inhibitory activity extends beyond TSH, as S37a effectively blocks TSHR activation mediated by monoclonal thyroid-stimulating antibodies (TSAb) such as M22 (human) and KSAb1 (murine), as well as the small-molecule agonist C2 researchgate.netnih.gov. Furthermore, S37a has shown efficacy in inhibiting cAMP formation induced by oligoclonal TSAbs present in the sera of patients with Graves' orbitopathy researchgate.netnih.gov. The unique, rigid, bent conformation of S37a is believed to contribute to its high selectivity for TSHR researchgate.netnih.gov. Crucially, S37a has demonstrated selectivity by not affecting closely related receptors, such as the follitropin receptor and the lutropin receptor researchgate.netnih.gov. Preclinical toxicity assessments in cell-based assays have indicated that S37a is not cytotoxic at effective concentrations google.com.

Evaluation of TSHR Antagonist S37b (Less Potent Enantiomer)

In contrast to S37a, the enantiomer S37b has been evaluated and found to be significantly less potent in its ability to inhibit TSHR activity. Studies indicate that S37b exhibits only a minor effect on TSHR inhibition compared to its counterpart medchemexpress.commedchemexpress.com. This disparity in activity between the enantiomers underscores the critical role of stereochemistry in the interaction of S37 with the TSHR.

TSHR Antagonist S37a Activity Profile

Target ReceptorIC50 ValueAssay SystemReference
Human TSHR~20 µMHEK293 cells medchemexpress.com
Mouse TSHR40 µMHEK293 cells medchemexpress.com

Compound List

TSHR antagonist S37

TSHR antagonist S37a

TSHR antagonist S37b

Thyrotropin (TSH)

Thyroid-stimulating antibodies (TSAb)

Monoclonal TSAb M22

Monoclonal TSAb KSAb1

Small-molecule agonist C2

Follitropin receptor

Lutropin receptor

Molecular Mechanism of Action of Tshr Antagonist S37

Allosteric Binding and Modulation of TSHR Activity

S37 operates as a negative allosteric modulator (NAM) of the TSHR google.comselleckchem.com. It binds to a site separate from the TSH orthosteric binding site, inducing conformational changes that inhibit receptor activity patsnap.com.

Research indicates that S37 and its active enantiomer, S37a, bind to an allosteric site located within the transmembrane domain (TMD) of the TSHR nih.govgoogle.comnih.govnih.gov. This binding pocket is situated at the interface between the extracellular domain (ECD) and the TMD, involving extracellular loops (ECLs) and the internal agonist google.comnih.gov. Specifically, models suggest the binding site is located in the vestibule between transmembrane helices (TMH) 1, 2, and 3 google.comresearchgate.net. This localization is consistent with the typical binding sites for small-molecule allosteric modulators of G protein-coupled receptors (GPCRs) nih.govresearchgate.net.

Unlike TSH, which binds to the TSHR's extracellular region, S37 engages with an allosteric site within the transmembrane domain nih.govnih.gov. This distinct binding mode means S37 does not directly compete with TSH for its primary binding site patsnap.com. Instead, its interaction at the allosteric site alters the receptor's conformation, indirectly modulating its signaling capabilities patsnap.com. S37 has been shown to inhibit TSHR activation not only by TSH but also by activating monoclonal antibodies (TSAbs) such as M22 and KSAb1, and by the small-molecule agonist C2 researchgate.netnih.govnih.gov.

The binding of S37 to its allosteric site within the TSHR's TMD induces conformational changes that inhibit receptor activation patsnap.comgoogle.comnih.gov. Studies utilizing mutagenesis and homology modeling suggest that S37's interaction influences the interface between the ECD and TMD, potentially leading to the delocalization of a converging helix and rearrangement of the internal agonist sequence nih.gov. These dynamic alterations prevent the receptor from adopting or maintaining an active conformation required for downstream signaling patsnap.comgoogle.comnih.gov. The rigid, bent structure of S37a is believed to contribute to its high selectivity for the TSHR researchgate.net.

Inhibition of Downstream Signaling Cascades

By allosterically modulating the TSHR, S37 effectively inhibits the receptor's downstream signaling pathways, most notably the production of cyclic adenosine (B11128) monophosphate (cAMP).

S37 functions as a potent antagonist by suppressing TSH-induced cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the TSHR researchgate.netnih.govmedchemexpress.com. In HEK293 cells, S37 exhibits inhibitory activity with IC50 values of approximately 40 µM for mouse TSHR (mTSHR) and around 20 µM for human TSHR (hTSHR) medchemexpress.com. This inhibition of cAMP production is observed not only when the receptor is stimulated by TSH but also by activating monoclonal antibodies (TSAbs), including M22 (human) and KSAb1 (murine), as well as the allosteric small-molecule agonist C2 researchgate.netnih.govnih.gov. Furthermore, S37a has demonstrated the ability to inhibit cAMP formation induced by oligoclonal TSAbs present in the sera of patients with Graves' orbitopathy (GO) researchgate.netmedchemexpress.com.

Table 1: TSHR Antagonist S37 Inhibition of cAMP Production

StimulusTarget ReceptorIC50 (µM)Reference
TSHhTSHR~20 medchemexpress.com
TSHmTSHR~40 medchemexpress.com
TSAb M22 (human)TSHRNot specified researchgate.netnih.gov
TSAb KSAb1 (murine)TSHRNot specified researchgate.netnih.gov
C2 (agonist)TSHRNot specified researchgate.netnih.gov
Oligoclonal TSAbTSHRNot specified researchgate.netmedchemexpress.com

Compound List

This compound : A selective antagonist of the thyrotropin receptor.

S37a : The enantiopure, active form of this compound.

TSH : Thyroid-stimulating hormone, the natural ligand for TSHR.

TSAb : Thyroid-stimulating antibodies, which can activate TSHR in autoimmune conditions.

C2 : An allosteric small-molecule agonist of TSHR.

M22 : A human monoclonal TSAb.

KSAb1 : A murine monoclonal TSAb.

Gαs : A subtype of G protein that stimulates adenylyl cyclase, leading to cAMP production.

Gαi/o : G protein subtypes that can inhibit adenylyl cyclase or activate other pathways.

Gαq : A G protein subtype that activates phospholipase C, leading to IP3 and DAG production.

GPCR : G protein-coupled receptor, the superfamily to which TSHR belongs.

TMD : Transmembrane domain of the receptor.

ECD : Extracellular domain of the receptor.

ECL : Extracellular loop of the receptor.

IA : Internal agonist, a sequence within the TSHR that acts as a tethered ligand.

cAMP : Cyclic adenosine monophosphate, a key second messenger molecule.

HEK293 cells : Human embryonic kidney 293 cells, commonly used for receptor expression studies.

mTSHR : Mouse thyrotropin receptor.

hTSHR : Human thyrotropin receptor.

GO : Graves' orbitopathy.

GD : Graves' disease.

Investigation of Biased Signaling Properties (e.g., β-arrestin pathway)

While detailed data on the specific biased signaling profile of S37a, particularly in comparison to G protein pathways, is not extensively detailed in the provided sources, the general understanding of TSHR signaling involves coupling to multiple G proteins (Gs, Gq/11, Gi/o, G12/13) and β-arrestin frontiersin.orgfrontiersin.orgresearchgate.net. Some studies suggest that certain TSHR autoantibodies can induce β-arrestin-1-biased signaling without significant G protein activation, indicating a potential for biased ligand action at the TSHR frontiersin.orgnih.gov. The development of compounds that selectively modulate these pathways is an active area of research, with S37a being identified as a highly selective TSHR antagonist researchgate.netmedchemexpress.comglpbio.com. Further investigation into S37a's specific interaction with β-arrestin recruitment versus G protein signaling would provide a more complete picture of its biased signaling potential.

Specificity of Antagonism Against Diverse TSHR Agonists

TSHR antagonist S37a exhibits broad specificity in blocking the activation of the TSH receptor by a range of agonists, including the endogenous hormone thyrotropin (TSH), thyroid-stimulating autoantibodies (TSAb), and small molecule agonists.

Inhibition of Thyrotropin (TSH)-Induced Activation

TSHR antagonist S37a effectively inhibits the activation of the TSH receptor induced by thyrotropin (TSH), the natural ligand for the receptor researchgate.netmedchemexpress.comglpbio.com. Studies have shown that S37a suppresses TSH-induced cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the TSHR researchgate.netmedchemexpress.comglpbio.com. This antagonism highlights S37a's ability to block the canonical signaling pathway initiated by TSH.

Antagonism of Thyroid-Stimulating Autoantibodies (TSAb) (e.g., M22, KSAb1)

A key characteristic of TSHR antagonist S37a is its efficacy in blocking the signaling mediated by thyroid-stimulating autoantibodies (TSAb), which are implicated in autoimmune thyroid diseases like Graves' disease researchgate.netmedchemexpress.comglpbio.com. S37a has demonstrated the ability to inhibit TSHR activation by specific monoclonal TSAb, including M22 (human) and KSAb1 (murine) researchgate.netmedchemexpress.comglpbio.com. Furthermore, it has shown efficacy in inhibiting cAMP formation induced by oligoclonal TSAb found in the sera of patients with Graves' orbitopathy researchgate.netglpbio.com.

Blocking Effects on Small Molecule Allosteric Agonists (e.g., Compound C2)

TSHR antagonist S37a also effectively antagonizes the activation of the TSH receptor by small molecule allosteric agonists, such as Compound C2 researchgate.netmedchemexpress.comglpbio.com. Research indicates that S37a acts as a non-competitive antagonist to Compound C2-induced activation of the TSHR, even in constructs lacking the ectodomain, suggesting that S37a binds to the transmembrane domain (TMD) at a site distinct from Compound C2 google.com. This broad antagonistic profile against different classes of TSHR agonists underscores S37a's potential as a versatile therapeutic agent.

Compound List

this compound

TSHR antagonist S37a

Thyrotropin (TSH)

Thyroid-stimulating autoantibodies (TSAb)

M22 (TSAb)

KSAb1 (TSAb)

Compound C2 (Small molecule allosteric agonist)

Selectivity and Cross Reactivity Profile of Tshr Antagonist S37

Differential Activity Against Related Glycoprotein (B1211001) Hormone Receptors

The glycoprotein hormone receptor family, which includes TSHR, FSHR, and LHR, shares significant structural similarities. This homology raises concerns about potential cross-reactivity and off-target effects when developing antagonists. TSHR antagonist S37a has demonstrated a remarkable ability to selectively target TSHR without eliciting a response from FSHR or LHR, distinguishing it from some other compounds investigated for TSHR modulation. researchgate.netnih.govnih.govd-nb.infomdpi.com

Assessment of Follicle-Stimulating Hormone Receptor (FSHR) Interaction

Studies have consistently shown that TSHR antagonist S37a exhibits no significant interaction with the follicle-stimulating hormone receptor (FSHR). researchgate.netnih.govnih.govd-nb.infomdpi.com This lack of cross-reactivity is particularly noteworthy because FSHR shares considerable structural homology with TSHR. The selective profile of S37a suggests that its binding site or mechanism of action is specific to TSHR, thereby minimizing the risk of interfering with reproductive functions regulated by FSH. researchgate.netnih.govmdpi.com Unlike some other TSHR antagonists, such as compound S9, which have demonstrated cross-reactivity with FSHR, S37a's specificity ensures that its effects are confined to the TSHR pathway. google.com

Evaluation of Luteinizing Hormone Receptor (LHR) Interaction

Similarly, TSHR antagonist S37a has been evaluated for its interaction with the luteinizing hormone receptor (LHR) and found to be highly selective, showing no significant inhibitory activity. researchgate.netnih.govnih.govd-nb.infomdpi.com LHR, like FSHR, is structurally related to TSHR, making selectivity a key consideration for any TSHR-targeting agent. The absence of cross-reactivity with LHR further underscores S37a's utility as a research tool and potential therapeutic agent, as it avoids potential disruptions to the endocrine functions governed by LHR. researchgate.netnih.govmdpi.com This selective profile contrasts with earlier compounds that exhibited cross-reactivity with both FSHR and LHR, highlighting the advancements in developing highly specific TSHR antagonists. google.com

Table 1: Selectivity Profile of TSHR Antagonist S37a Against Related Glycoprotein Hormone Receptors

ReceptorInteraction with S37aNotes
TSHRAntagonistIC50 (hTSHR): ~20 µM; IC50 (mTSHR): 40 µM medchemexpress.com
FSHRNo significant interactionHighly selective; spares FSHR signaling researchgate.netnih.govnih.govd-nb.infomdpi.com
LHRNo significant interactionHighly selective; spares LHR signaling researchgate.netnih.govnih.govd-nb.infomdpi.com

Implications of High TSHR Selectivity for Research Applications

The high selectivity of TSHR antagonist S37a for the TSHR over FSHR and LHR carries significant implications for its use in scientific research. researchgate.netnih.govnih.govd-nb.infomdpi.com In biological systems, particularly those involving complex signaling pathways and multiple receptor types, a highly selective antagonist is invaluable for dissecting specific cellular responses. S37a allows researchers to investigate the precise role of TSHR activation and inhibition without the confounding effects of simultaneous modulation of FSHR or LHR. This precision is crucial for understanding TSHR-mediated processes in various tissues, including the thyroid gland and retro-orbital fibroblasts implicated in Graves' orbitopathy. researchgate.netnih.gov

Furthermore, the structural homology between TSHR, FSHR, and LHR means that less selective compounds could lead to unintended reproductive side effects. researchgate.netnih.govmdpi.com S37a's demonstrated lack of cross-reactivity mitigates these concerns, making it a safer and more reliable compound for preclinical studies. Its ability to inhibit TSHR activation induced by various stimuli, including TSH itself, stimulating autoantibodies (TSAbs), and other small molecule agonists, further enhances its utility. researchgate.netnih.gov By providing a clean blockade of TSHR signaling, S37a enables researchers to accurately assess the impact of TSHR activity in disease models and to explore potential therapeutic strategies with greater confidence in the specificity of the observed effects. nih.govd-nb.infomdpi.com

Compound List:

TSHR antagonist S37

TSHR antagonist S37a

TSHR antagonist S37b

Follicle-stimulating hormone receptor (FSHR)

Luteinizing hormone receptor (LHR)

Thyrotropin receptor (TSHR)

Thyroid-stimulating hormone (TSH)

Thyroid-stimulating antibodies (TSAb)

Monoclonal TSAb M22

Monoclonal KSAb1

Small-molecule agonist C2

Compound S9

VA-K-14

Structure Activity Relationship Sar and Medicinal Chemistry Insights of Tshr Antagonist S37

Elucidation of Key Structural Features Conferring TSHR Antagonism

The antagonistic activity of the S37 series is intrinsically linked to its distinct and rigid three-dimensional structure. The core scaffold of S37 is characterized by a unique, bent conformation which is considered a key determinant of its high selectivity for the TSHR over other closely related glycoprotein (B1211001) hormone receptors, such as the follitropin and lutropin receptors. nih.gov This specific spatial arrangement is crucial for its interaction with the receptor.

The molecule S37 possesses a complex architecture containing seven chiral centers, which underscores the importance of its precise stereochemistry for biological activity. nih.gov The stereoisomeric configuration of the norbornene/norbornane moiety, which is positioned adjacent to a di-substituted thiazolone ring, has been identified as a critical feature for enabling TSHR antagonism and likely contributes to its high specificity. google.com The rigidity of the scaffold ensures that the key interacting moieties are held in the optimal orientation for binding to the receptor and eliciting an antagonistic response.

Impact of Stereoisomeric Configuration on Receptor Interaction and Potency

The profound impact of stereochemistry on the biological activity of S37 is a central aspect of its medicinal chemistry. With seven chiral centers, the molecule can exist in a large number of stereoisomers. nih.gov Research has focused on the separation and characterization of these isomers to identify the most active and selective antagonist.

Stereoselective synthesis and subsequent enantiomeric separation have led to the identification of the enantiopure molecule S37a as a potent, micro-molar antagonist of the TSHR. nih.govnih.gov In contrast, its enantiomer, S37b, demonstrates significantly reduced or only a minor inhibitory effect on the TSHR. medchemexpress.commedchemexpress.com This stark difference in activity between the two enantiomers highlights the highly specific nature of the interaction between S37a and the TSHR, where even a mirror image of the molecule is not well-tolerated by the binding site.

Further investigation into the diastereoisomers has revealed that the endo- and exo-isomers exhibit differential activity. Specifically, the stereoisomer S37, which falls under a particular stereoisomeric configuration, demonstrates the desired antagonistic activity, whereas its diastereoisomer, S36, is inactive. google.com This underscores that not only the enantiomeric purity but also the specific diastereomeric arrangement is critical for potent TSHR antagonism.

Potency of S37 Stereoisomers
CompoundStereoisomeric RelationshipTSHR Antagonist Activity
S37aActive EnantiomerPotent Antagonist
S37bLess Effective EnantiomerMinor to No Effect
S36Diastereoisomer of S37Inactive

Identification of Allosteric Inhibition Sites through Mutagenesis and Computational Modeling

Unlike the endogenous ligand TSH, which binds to the extracellular domain of the receptor, small-molecule modulators like S37a typically interact with allosteric sites within the transmembrane domain (TMD) of G protein-coupled receptors. nih.govnih.gov Through a combination of mutagenesis studies, homology modeling, and competition assays, a novel allosteric binding site for S37a on the TSHR has been identified. google.comnih.gov

This newly discovered allosteric site is situated at the interface between the transmembrane domain and the extracellular domain, specifically between extracellular loop 1 (ECL1) and an internal agonist sequence of the receptor. nih.gov This location is distinct from both the orthosteric TSH binding site and other known allosteric binding pockets within the TMD. nih.gov

Mutagenesis studies have pinpointed specific amino acid residues that are crucial for the interaction between S37a and the TSHR. In particular, residues E404, located just before the internal agonist sequence, and H478 in ECL1 have been identified as key interaction points. google.com Computational modeling of the full-length TSHR has provided further insights into the dynamic nature of the receptor, particularly the flexibility of the hinge region, which may influence the binding of allosteric modulators like S37a. elifesciences.orgnih.govnih.gov These models, combined with experimental data, suggest that S37a exerts its antagonistic effect by binding to this novel allosteric pocket and preventing the conformational changes required for receptor activation by both TSH and stimulating autoantibodies. google.comnih.gov

Comparative Analysis of Chemical Scaffolds and Activity Cliffs

The chemical landscape of TSHR antagonists is diverse, with various scaffolds demonstrating inhibitory activity. Besides the complex polycyclic structure of S37, other chemical classes have been explored. These include tetrahydroquinoline derivatives, such as Org 274179, and indole-thiazole derivatives. nih.gov While these compounds have shown antagonistic effects on the TSHR, they have also exhibited some level of cross-reactivity with the homologous follicle-stimulating hormone (FSH) and luteinizing hormone (LH) receptors, an issue that S37a appears to have overcome due to its high selectivity. nih.gov

Preclinical Pharmacological Evaluation in Experimental Systems

In Vitro Functional Assays

In vitro studies have been crucial in characterizing the inhibitory properties of S37 and its enantiomers at the molecular and cellular level. These assays have primarily utilized recombinant cell lines engineered to express the thyrotropin receptor (TSHR).

Cyclic AMP Accumulation Assays in Recombinant Cell Lines

A key signaling pathway activated by the TSHR is the cyclic adenosine (B11128) monophosphate (cAMP) pathway. The antagonistic activity of S37 and its enantiomers has been quantified by their ability to inhibit TSH-induced cAMP accumulation in various cell lines.

Initial studies identified the molecule S37 through high-throughput screening. Subsequent stereoselective synthesis and enantiomeric separation led to the identification of S37a as the more active enantiomer. nih.gov In Human Embryonic Kidney (HEK) 293 cells expressing the human TSHR (hTSHR), S37a demonstrated its antagonistic properties by inhibiting thyrotropin-induced cAMP accumulation. nih.govresearchgate.net Further characterization in HEK293 cells determined the half-maximal inhibitory concentration (IC50) of S37a to be approximately 20 µM for the human TSHR and 40 µM for the murine TSHR (mTSHR). glpbio.com

Notably, the inhibitory action of S37a was not limited to stimulation by thyrotropin alone. It also effectively blocked cAMP accumulation induced by the human monoclonal thyroid-stimulating antibody (TSAb) M22, the murine TSAb KSAb1, and the small-molecule allosteric agonist C2. nih.govglpbio.com This broad inhibitory profile highlights its potential to counteract the diverse stimuli that drive the pathophysiology of Graves' disease. The less effective enantiomer, S37b, exhibited only a minor inhibitory effect on the TSHR.

The selectivity of S37a is a significant aspect of its preclinical profile. Studies have shown that it does not affect the closely related follitropin and lutropin receptors, suggesting a high degree of specificity for the TSHR. nih.govresearchgate.net This selectivity is attributed to the unique rigid, bent shape of the S37a molecule. nih.gov

Table 1: In Vitro Inhibitory Activity of TSHR Antagonist S37a

Cell Line Receptor Stimulus Effect of S37a IC50 Reference
HEK 293 Human TSHR Thyrotropin Inhibition of cAMP accumulation ~20 µM nih.gov, glpbio.com
HEK 293 Murine TSHR Thyrotropin Inhibition of cAMP accumulation 40 µM glpbio.com
HEK 293 Human TSHR M22 (human TSAb) Inhibition of cAMP accumulation Not specified nih.gov, glpbio.com
HEK 293 Human TSHR KSAb1 (murine TSAb) Inhibition of cAMP accumulation Not specified nih.gov, glpbio.com
HEK 293 Human TSHR C2 (allosteric agonist) Inhibition of cAMP accumulation Not specified nih.gov, glpbio.com

High-Throughput Screening for TSHR Inhibitors in Cell Systems

The discovery of S37 originated from a high-throughput screening (HTS) campaign designed to identify inhibitors of the TSHR. nih.gov This screening was conducted using Chinese hamster ovary (CHO) cells that were genetically modified to express the TSHR. nih.gov The HTS approach allowed for the rapid testing of a large library of chemical compounds to identify "hits" that could block TSHR activation. S37 was identified as an effective antagonist in these primary screens, which measured the suppression of thyrotropin-induced cAMP accumulation. researchgate.net This initial discovery paved the way for the subsequent chemical synthesis and detailed pharmacological characterization of S37 and its enantiomers. nih.gov

Ex Vivo Studies Utilizing Disease-Relevant Biological Samples

To bridge the gap between recombinant systems and the clinical setting, S37a has been evaluated in ex vivo models that use biological samples from patients with Graves' orbitopathy. These studies provide a more direct assessment of the antagonist's potential to counteract the pathogenic mechanisms of the disease.

Inhibition of Oligoclonal TSAb from Graves' Orbitopathy Patient Sera

A critical test of a TSHR antagonist's therapeutic potential is its ability to block the activity of the patient's own autoantibodies. In disease-relevant ex vivo studies, S37a was shown to inhibit the formation of cAMP stimulated by oligoclonal thyroid-stimulating antibodies (TSAb). nih.govglpbio.com These TSAbs were derived from the sera of patients with Graves' orbitopathy, a patient population in which these antibodies are highly enriched. nih.govglpbio.com These findings demonstrate that S37a can effectively counteract the specific pathogenic drivers of the disease in a setting that closely mimics the in vivo environment.

Application in Human Retro-orbital Fibroblast Models

Orbital fibroblasts are key cells implicated in the pathogenesis of Graves' orbitopathy, responsible for the production of hyaluronan and the process of adipogenesis, which lead to the expansion of orbital tissues. While direct studies on S37 in these specific models are not extensively detailed in the available literature, the known mechanism of action of S37a allows for inferences based on studies of other small molecule TSHR antagonists.

TSHR activation in orbital fibroblasts from patients with GO stimulates the production of hyaluronan and the phosphorylation of Akt, a key signaling molecule. nih.govnih.gov Small molecule TSHR antagonists have been shown to inhibit these processes. nih.govnih.gov For instance, a small molecule TSHR antagonist was found to inhibit both basal and M22-stimulated hyaluronan production in undifferentiated orbital fibroblasts in a dose-dependent manner. nih.gov The same antagonist also inhibited cAMP production and Akt phosphorylation stimulated by M22 and bovine TSH. nih.govnih.gov Given that S37a effectively inhibits TSHR-mediated cAMP signaling, it is anticipated to have similar inhibitory effects on the downstream pathological processes in orbital fibroblasts.

In Vivo Preclinical Animal Model Studies

Initial in vivo studies with S37a have been conducted in mice to assess its pharmacokinetic properties. These studies are a critical step in evaluating the compound's potential for further development as an orally administered drug.

The research revealed that S37a has a remarkable oral bioavailability of 53% in mice. nih.govresearchgate.netglpbio.com Furthermore, these initial pharmacokinetic studies did not identify any signs of toxicity, suggesting a favorable safety profile at the tested doses. nih.govresearchgate.netglpbio.com While these pharmacokinetic data are promising, detailed in vivo efficacy studies in animal models of Graves' disease or orbitopathy for S37a have not been extensively published. Such studies would be essential to demonstrate the therapeutic potential of S37a to reduce hyperthyroidism or ameliorate the orbital manifestations of the disease in a living organism.

Table 2: Summary of Preclinical Pharmacological Findings for TSHR Antagonist S37a

Evaluation System Model Key Findings Reference

| In Vitro | Recombinant Cell Lines (CHO, HEK 293) | - Identified through HTS

  • Inhibits TSH-, TSAb-, and agonist-induced cAMP accumulation
  • Selective for TSHR over follitropin and lutropin receptors | nih.gov, researchgate.net | | Ex Vivo | GO Patient Sera | - Inhibits cAMP formation stimulated by oligoclonal TSAb | nih.gov, glpbio.com | | Ex Vivo | Human Retro-orbital Fibroblasts | - Inferred to inhibit hyaluronan production and adipogenesis based on its mechanism of action | nih.gov, nih.gov | | In Vivo | Mice | - 53% oral bioavailability
  • No observed toxicity in initial studies | nih.gov, researchgate.net, glpbio.com |
  • Table 3: Compound Names Mentioned in the Article

    Compound Name Description
    S37 A small molecule TSHR antagonist identified through high-throughput screening.
    S37a The more potent enantiomer of S37, a highly selective TSHR antagonist.
    S37b The less effective enantiomer of S37.
    M22 A human monoclonal thyroid-stimulating antibody (TSAb).
    KSAb1 A murine monoclonal thyroid-stimulating antibody (TSAb).
    C2 A small-molecule allosteric agonist of the TSHR.
    Thyrotropin Thyroid-stimulating hormone (TSH), the endogenous ligand for the TSHR.
    Follitropin Follicle-stimulating hormone (FSH).

    Pharmacokinetic Evaluation in Experimental Animals

    Initial in vivo pharmacokinetic studies have been conducted on the enantiopure form of S37, known as S37a, in mouse models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs its potential for clinical development.

    The primary findings from these evaluations in mice reveal promising characteristics for an orally administered drug. Notably, S37a demonstrates significant oral bioavailability, indicating that a substantial fraction of the administered dose reaches the systemic circulation. nih.govnih.gov The half-life of the compound following oral administration has also been determined, providing insights into its duration of action. nih.gov

    Initial studies in mice indicated that S37a is well-tolerated and does not exhibit toxicity at the doses tested. nih.govnih.gov

    Pharmacokinetic Parameters of S37a in Mice

    Parameter Value Species Administration Source(s)
    Oral Bioavailability 53% Mouse Oral gavage nih.govnih.gov
    Half-life 2.9 hours Mouse Oral nih.gov

    Investigation in Mouse Models of TSHR Hyperactivity

    The antagonistic properties of S37a have been investigated in cellular and ex vivo systems that model TSHR hyperactivity. These models are essential for confirming that the compound can effectively block the receptor's activation by various stimuli, including the thyroid-stimulating hormone (TSH) itself and the pathogenic autoantibodies found in Graves' disease.

    Research has demonstrated that S37a is a potent inhibitor of TSHR activation. nih.gov It effectively blocks the cyclic adenosine monophosphate (cAMP) formation induced by TSH. nih.gov Furthermore, S37a has been shown to inhibit the activation of the TSHR by monoclonal thyroid-stimulating antibodies (TSAbs) such as the human M22 and the murine KSAb1. nih.gov This is particularly relevant as these antibodies are used to induce Graves' disease-like symptoms in animal models.

    The inhibitory action of S37a also extends to oligoclonal TSAbs that are highly enriched in the sera of patients with Graves' orbitopathy, as demonstrated in ex vivo studies using HEK 293 cells expressing the TSHR. nih.gov This suggests that S37a can counteract the specific drivers of pathology in this condition. The compound also inhibits the allosteric small-molecule agonist C2. nih.gov

    While the in vitro and ex vivo data are robust, demonstrating the mechanism of action of S37a, detailed in vivo studies in mouse models of TSHR hyperactivity specifically reporting on endpoints such as goiter size or thyroid weight reduction following S37a treatment are not extensively detailed in the currently available scientific literature.

    Efficacy Assessment in Animal Models of Graves' Disease Pathology

    The ultimate preclinical validation for a TSHR antagonist lies in its ability to ameliorate the pathological manifestations of Graves' disease in relevant animal models. These models aim to replicate key features of the human disease, including hyperthyroidism and Graves' orbitopathy.

    While the potential of S37a for the treatment of Graves' orbitopathy has been highlighted due to its ability to inhibit TSAb-mediated TSHR activation, specific in vivo efficacy data from animal models of Graves' disease are not yet published in the reviewed literature. nih.gov Studies detailing the effects of S37a on key disease parameters such as serum thyroid hormone levels (T3 and T4), goiter reduction, and amelioration of orbital tissue changes (e.g., proptosis, inflammation, and adipogenesis) in established mouse models of Graves' disease have not been reported.

    The development of such data would be a critical next step in the preclinical evaluation of S37a and its progression towards potential clinical trials for Graves' disease and Graves' orbitopathy.

    Comparative Research with Other Small Molecule Tshr Antagonists

    Distinction of TSHR Antagonist S37 from Compounds like ANTAG3 and VA-K-14

    This compound, particularly its active enantiomer S37a, has been characterized by its high selectivity for the TSHR nih.govbioscientifica.comnih.gov. This notable selectivity is attributed to its unique, rigid, bent molecular shape, which appears to mediate its specific interaction with the TSHR nih.govresearchgate.net. A key distinguishing feature of S37a is its lack of significant antagonistic effect on the closely related follitropin (FSH) and lutropin (LH) receptors nih.govbioscientifica.comnih.gov. This contrasts with VA-K-14, which has demonstrated only slight selectivity for the TSHR and has shown minor inhibition of cAMP generation in cells expressing FSH and LH receptors at higher concentrations bioscientifica.comnih.gov. ANTAG3 is also recognized for its selectivity, as it does not inhibit signaling mediated by the LH or FSH receptors bioscientifica.comnih.gov. However, S37a is described as possessing greater specificity compared to VA-K-14 in this regard researchgate.net.

    Both ANTAG3 and S37 have proven effective in inhibiting TSHR activation by both TSH and TSAbs in preclinical models mdpi.comnih.govresearchgate.netnih.gov. For example, ANTAG3 exhibited an IC50 of 2.1 μM for TSH-stimulated cAMP production and demonstrated in vivo efficacy in mice by reducing serum free T4 levels nih.gov. S37a has also been shown to inhibit TSHR activation by TSH, as well as by monoclonal TSAbs (M22, KSAb1) and an allosteric small-molecule agonist (C2) in HEK293 cells engineered to express TSHR nih.govresearchgate.netresearchgate.net. Furthermore, S37a has been observed to inhibit cAMP formation induced by polyclonal TSAbs derived from patients with thyroid eye disease (TED) nih.gov. VA-K-14 is also identified as a specific TSHR antagonist with a reported IC50 of 12.3 μM medchemexpress.comtargetmol.com.

    While ANTAG3 and VA-K-14 have shown considerable promise, S37a distinguishes itself through its high selectivity, particularly its sparing of the FSH and LH receptors nih.govbioscientifica.comnih.gov. This enhanced specificity is a critical advancement in preclinical research, suggesting a potentially more refined pharmacological profile.

    Advancements in Potency, Selectivity, and Mechanism of Action in Preclinical Research Contexts

    Potency: The potency of small molecule TSHR antagonists varies. For instance, Org274179-0 functions within the nanomolar range, exhibiting significantly higher potency than compounds like ANTAG3, which has an IC50 in the low micromolar range (e.g., 2.1 μM) researchgate.netnih.gov. S37a is described as a "micro-molar antagonist" of thyrotropin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation nih.gov. VA-K-14 has a reported IC50 of 12.3 μM medchemexpress.comtargetmol.com. While Org274179-0 is highlighted as being approximately 1,000-fold more potent than other chemicals in the micromolar range, S37a, ANTAG3, and VA-K-14 are generally categorized as micromolar antagonists nih.govjst.go.jp.

    Selectivity: Selectivity represents a key advancement for these compounds. S37a is noted for its high TSHR selectivity, with no observed effects on the closely related follitropin and lutropin receptors nih.govbioscientifica.comnih.govresearchgate.net. ANTAG3 also demonstrates selectivity by not inhibiting signaling mediated by LH or FSH receptors bioscientifica.comnih.gov. In contrast, VA-K-14 exhibits only slight selectivity for the TSHR compared to LH and FSH receptors, indicating a potential for off-target interactions bioscientifica.comnih.gov. Consequently, S37a and ANTAG3 emerge as more promising candidates in terms of minimizing unintended interactions with other receptors.

    Mechanism of Action: These small molecule antagonists, including S37, ANTAG3, and VA-K-14, primarily function as allosteric modulators of the TSHR mdpi.comnih.govnih.govjst.go.jp. They bind to a specific pocket within the receptor's transmembrane domain, which is distinct from the extracellular binding site for TSH and TSAbs nih.govjst.go.jp. This allosteric binding mechanism enables them to inhibit TSHR activation without directly competing with TSH or autoantibodies for binding nih.govnih.govjst.go.jp. For example, S37a inhibits TSHR activation not only by TSH but also by TSAbs (M22, KSAb1) and even by an allosteric small-molecule agonist (C2) nih.govresearchgate.netresearchgate.net. These compounds also inhibit TSH-stimulated cAMP production and, in some instances, can suppress TSH- or TSAb-induced activation of downstream signaling pathways, such as the upregulation of thyroperoxidase (TPO) and sodium-iodide cotransporter (NIS) mRNA mdpi.comresearchgate.netbioscientifica.comresearchgate.netnih.gov. Certain compounds also exhibit inverse agonistic activity, meaning they can reduce basal TSHR activity in addition to blocking agonist-induced signaling nih.govjst.go.jp.

    Future Research Trajectories and Translational Implications in Basic Science

    Further Exploration of Biased Agonism and Antagonism in TSHR Signaling

    The concept of biased signaling, where a ligand preferentially activates one downstream signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways), is a crucial area of G-protein-coupled receptor (GPCR) pharmacology. youtube.com At the TSHR, agonists like TSH primarily activate Gs-coupling, leading to cAMP production, but can also stimulate β-arrestin recruitment. nih.gov Certain autoantibodies in thyroid disease have been shown to be biased ligands, resulting in distinct cellular outcomes. nih.govnih.gov For instance, some antibodies may induce G-protein-independent biased signaling through GRK2 and β-arrestin-1, which can be interpreted by the cell as a danger signal. nih.govresearchgate.net

    The antagonist S37, and specifically its active enantiomer S37a, offers a unique tool to dissect these pathways. While initial Schild plot analyses suggested S37 acts as a competitive antagonist for TSH-stimulated cAMP production, it appeared to be a noncompetitive antagonist of β-arrestin 1 recruitment. google.com This discrepancy suggests that S37a may exhibit biased antagonism, preferentially inhibiting one signaling cascade while having a different mode of action on another.

    Future investigations should systematically characterize the signaling bias of S37a. This would involve quantifying its inhibitory potency and efficacy on various TSHR signaling outputs beyond cAMP, including:

    Gq/11 activation (phospholipase C pathway)

    β-arrestin 1 and 2 recruitment and subsequent signaling

    Activation of downstream kinases like ERK (Extracellular signal-regulated kinase)

    By comparing the inhibitory profile of S37a against that of different agonists (e.g., TSH, stimulating autoantibody M22, other small-molecule agonists), researchers can map how it modulates receptor conformation to block specific signaling branches. This exploration could lead to the design of second-generation antagonists with fine-tuned bias, potentially offering more precise therapeutic effects by selectively blocking pathogenic signaling while sparing pathways necessary for normal cellular function.

    Development of TSHR Antagonist S37 as a Molecular Probe for Receptor Structure-Function Studies

    The enantiopure molecule S37a, with its unique, rigid, and bent structure, is an ideal candidate for development as a molecular probe to investigate TSHR structure and activation dynamics. nih.govnih.gov Unlike large protein ligands like TSH or antibodies, S37a is a small molecule that binds to a distinct, newly identified allosteric pocket. nih.gov This makes it invaluable for studying the conformational changes that govern receptor activation and inhibition.

    As a molecular probe, S37a can be used in several key research applications:

    Crystallography and Cryo-EM Studies: Co-crystallizing S37a with the TSHR or using it to stabilize the receptor in an inactive conformation for cryogenic electron microscopy (cryo-EM) could provide the first high-resolution structure of the TSHR's transmembrane domain in an antagonized state. This would offer unprecedented insight into the molecular interactions at the allosteric site.

    Biophysical Assays: Labeled versions of S37a (e.g., fluorescent, radioactive) could be synthesized for use in biophysical assays such as Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET). These assays can monitor real-time conformational changes in the receptor upon binding of agonists and antagonists, helping to elucidate the mechanics of allosteric modulation.

    Mutagenesis Studies: S37a serves as a critical tool to validate the functional role of specific amino acid residues within its binding pocket. As demonstrated by studies identifying E404 and H478 as critical contact points, S37a can be used to probe the consequences of mutating residues in and around the allosteric site, thereby mapping the network of interactions required for maintaining the receptor's inactive state. google.com

    The development of S37a and its derivatives as molecular probes will be instrumental in building more accurate homology models of the TSHR and understanding the precise mechanism by which allosteric modulators control receptor function. nih.govgoogle.com

    Investigation of Novel Allosteric Sites for TSHR Modulation

    A landmark finding from the research on S37a is the identification of a novel allosteric antagonist binding pocket in the TSHR. nih.govgoogle.com This site is distinct from the orthosteric binding site for TSH in the extracellular domain and also from the previously characterized allosteric binding pocket for small-molecule agonists located deep within the transmembrane domain (TMD). nih.gov The S37a binding site is located at the interface between the TMD and the extracellular domain, involving residues from extracellular loop 1 (ECL1) and a region preceding the receptor's internal agonist sequence. nih.govgoogle.com

    The discovery of this third modulatory site has profound implications, suggesting that the TSHR possesses multiple allosteric "switches" that can be targeted by small molecules. Future research should focus on:

    Characterizing the Uniqueness of the Site: Investigating why this site confers high selectivity for the TSHR over homologous receptors like the LH and FSH receptors. The unique rigid shape of S37a is thought to be a key determinant of this selectivity. nih.gov

    Screening for New Ligands: Utilizing the structural knowledge of the S37a binding pocket to perform in silico and high-throughput screening for new chemical scaffolds that target this region. This could identify novel antagonists or even allosteric modulators with different properties (e.g., partial antagonists, biased modulators).

    Exploring Functional Crosstalk Between Sites: Investigating how binding of a ligand at the S37a site influences ligand binding and signaling from the orthosteric and the deeper TMD allosteric sites. This could reveal complex allosteric networks that regulate receptor function.

    The existence of multiple allosteric sites provides greater opportunity for drug discovery, allowing for the development of modulators with diverse mechanisms of action to treat a range of TSHR-related diseases. frontiersin.org

    Theoretical Considerations for Combination Therapies in Experimental Disease Models

    The pathophysiology of certain TSHR-mediated diseases, particularly Graves' orbitopathy (GO), is complex and may involve crosstalk with other signaling pathways. endocrine-abstracts.org Notably, a functional and physical interaction between the TSHR and the insulin-like growth factor-1 receptor (IGF-1R) has been identified in orbital fibroblasts, the cells implicated in GO. Activation of the TSHR can lead to IGF-1R-dependent signaling, suggesting that both receptors contribute to the disease process. endocrine-abstracts.org

    This crosstalk provides a strong theoretical basis for exploring combination therapies in experimental models of GO. A TSHR antagonist like S37 could be combined with an IGF-1R inhibitor. Such a strategy could offer synergistic or additive effects by blocking two key pathogenic nodes simultaneously.

    Future preclinical studies should be designed to test this hypothesis. Key experimental considerations include:

    In Vitro Models: Using primary cultures of orbital fibroblasts from GO patients to assess the combined effect of S37 and an IGF-1R inhibitor on key pathological readouts, such as hyaluronan production and adipogenesis. endocrine-abstracts.orgcrinetics.com

    Comparative Efficacy: Determining whether the combination therapy is more effective than either monotherapy, especially in conditions that mimic high concentrations of stimulating autoantibodies. It has been suggested that while IGF-1R antagonists can lose efficacy at high doses of TSHR-stimulating antibodies, a direct TSHR antagonist like S37a maintains its inhibitory effect. endocrine-abstracts.org

    Animal Models: Developing and utilizing animal models that recapitulate features of GO to test the in vivo efficacy of combination therapy on endpoints like orbital tissue inflammation and remodeling.

    A combination approach may lead to a more potent and comprehensive treatment for complex multifactorial conditions like Graves' orbitopathy. endocrine-abstracts.org

    Conceptual Frameworks for Antibody-Drug Conjugate (ADC) Design with TSHR Antagonists

    Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cells expressing a target antigen. While TSHR antagonists like S37 are not cytotoxic, the principles of targeted delivery underlying ADC technology could be conceptually adapted for non-oncological applications or for thyroid cancer where TSHR is expressed.

    A conceptual framework for a TSHR-targeted conjugate could involve:

    Targeting Moiety: A monoclonal antibody that specifically binds to the TSHR on the surface of target cells (e.g., thyrocytes, orbital fibroblasts, or thyroid cancer cells). This could be a stimulating, blocking, or neutral antibody, chosen based on the desired biological outcome upon binding.

    Payload: A highly potent TSHR antagonist derived from the S37 scaffold. The goal would not be to kill the cell, but to deliver a high local concentration of the antagonist directly to the site of action, ensuring sustained and robust receptor blockade.

    Linker: A stable chemical linker connecting the antibody to the S37-derived payload. The linker could be designed to be cleaved and release the antagonist upon internalization of the conjugate into the cell.

    Such a "non-cytotoxic ADC" or "antibody-small molecule conjugate" could offer several theoretical advantages over systemic administration of a small-molecule antagonist alone, including prolonged duration of action, reduced systemic exposure, and enhanced target-site specificity. This conceptual framework provides a novel trajectory for future therapeutic design, extending the utility of potent TSHR antagonists like S37.

    Identification of Additional Disease Models for Preclinical Investigation of TSHR Antagonists

    The primary focus for the development of TSHR antagonists has been Graves' disease and the associated orbitopathy. nih.gov However, the therapeutic potential of these compounds extends to other conditions driven by aberrant TSHR activation. acs.org Future preclinical research should therefore include a broader range of disease models.

    Disease ModelRationale for TSHR Antagonist InvestigationKey Preclinical Readouts
    Non-autoimmune Hyperthyroidism Caused by constitutively activating somatic or germline mutations in the TSHR. An antagonist or inverse agonist could directly inhibit this ligand-independent receptor signaling. nih.govReduction of thyroid hormone levels (T4, T3); Normalization of thyroid gland histology; Inhibition of cAMP production in cells expressing mutant TSHR.
    TSHR-Positive Thyroid Cancer Some differentiated and metastatic thyroid cancers continue to express TSHR. Inhibiting basal or TSH-stimulated signaling in these cells could suppress tumor growth and proliferation. endocrine-abstracts.orgInhibition of cancer cell proliferation in vitro; Reduction of tumor growth in xenograft or patient-derived xenograft (PDX) models; Decreased expression of thyroid-specific genes (e.g., thyroglobulin, TPO).
    Graves' Disease Animal Models Current models often use immunization protocols or administration of stimulating monoclonal antibodies (e.g., M22) to induce hyperthyroidism. crinetics.combioworld.comsepterna.comDose-dependent reduction in serum T4 levels; Reduction in thyroid gland size and follicular hypertrophy; Inhibition of goiter formation. crinetics.combioworld.com

    By expanding preclinical investigations into these additional disease models, the full therapeutic potential of TSHR antagonists like S37 can be more thoroughly evaluated. This will pave the way for translational studies in a wider range of clinical indications where TSHR overactivity is a driving factor.

    Q & A

    Q. What methods validate the specificity of TSHR antagonists in complex biological systems (e.g., patient sera)?

    • Methodological Answer: Use neutralizing antibodies or CRISPR-KO TSHR cells as controls. In Graves’ patient sera, pre-incubation with S37a blocks >70% of TSAb-induced cAMP, confirming target specificity. Off-target effects are ruled out via kinome-wide profiling or transcriptomic analysis .

    Tables

    Table 1. Key Pharmacological Properties of this compound

    PropertyValue/OutcomeReference
    IC50 (cAMP inhibition)1 µM (TSH), 2 µM (M22 antibody)
    SelectivityNo activity at LHR, FSHR, IGF1R
    Oral Bioavailability53% (mice)
    Molecular Weight460.57 g/mol

    Table 2. Comparison of TSHR Antagonists in Preclinical Studies

    CompoundIC50 (TSH)Selectivity (TSHR vs. LHR/FSHR)In Vivo Efficacy
    S37a1 µM>100-fold44% T4 reduction
    ANTAG30.5 µM~50-fold73% gene inhibition
    VA-K-1412.3 µM~10-foldNot reported

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